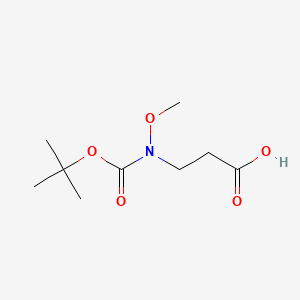

3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid

Description

Properties

IUPAC Name |

3-[methoxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10(14-4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRKPSPBQPPPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703866 | |

| Record name | N-(tert-Butoxycarbonyl)-N-methoxy-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172299-81-9 | |

| Record name | N-(tert-Butoxycarbonyl)-N-methoxy-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid chemical properties

The carboxylic acid moiety confers acidic properties, while the Boc group provides solubility in a range of nonpolar organic solvents. The recommended storage at refrigerated temperatures is crucial for minimizing degradation over time. [2]

Synthesis and Purification Workflow

The synthesis of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid typically involves a multi-step process starting from β-alanine. The workflow is designed to selectively protect the amine and then introduce the methoxy group.

Synthetic Pathway Overview

The general synthetic strategy is a two-step process:

-

Boc Protection: β-Alanine is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the amino group.

-

N-Methoxylation: The N-H proton of the Boc-protected intermediate is abstracted by a strong base, followed by quenching with an electrophilic methoxy source.

Caption: High-level overview of the synthetic pathway.

Standard Experimental Protocol

Disclaimer: This protocol is a representative example. All laboratory work should be conducted by trained personnel with appropriate safety measures.

-

Step 1: Boc Protection of β-Alanine

-

Dissolve β-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.5 eq) and cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with cold 1 M HCl to pH ~2-3, leading to the precipitation of N-Boc-β-alanine.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Step 2: N-Methoxylation

-

This step requires anhydrous conditions.

-

Dissolve N-Boc-β-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (e.g., Argon).

-

Slowly add a strong base such as n-Butyllithium (2.2 eq).

-

After stirring for 30 minutes, add a methoxylating agent (e.g., methoxyamine or a similar reagent).

-

Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Quench the reaction carefully with saturated aqueous ammonium chloride.

-

Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification and Quality Control

The crude product is typically purified using silica gel column chromatography.

-

Mobile Phase: A gradient of ethyl acetate in hexanes, often with 1% acetic acid to ensure the carboxylic acid remains protonated.

-

Quality Control: The purity of the final product is confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. A purity of ≥95% is standard for most research applications. [3]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

¹H NMR (Proton NMR): Expected signals include a singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group, a singlet for the methoxy group protons (OCH₃), and two triplets for the methylene protons (-CH₂CH₂-) of the propanoic acid backbone.

-

¹³C NMR (Carbon NMR): Key signals will appear for the carbonyl carbons of the carboxyl and Boc groups (~177 and 158 ppm, respectively), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the methoxy and ethyl backbone. [4]* Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺, while negative mode would show the deprotonated molecule [M-H]⁻.

Reactivity, Stability, and Core Applications

The utility of this compound stems from the interplay between its functional groups. It is primarily employed in organic synthesis as a building block for creating larger, more complex molecules. [2]

Key Reactions and Mechanisms

-

Boc-Deprotection: The Boc group is a cornerstone of its utility, offering robust protection under many reaction conditions while being easily removable under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)). [2]This selective deprotection is fundamental in iterative processes like solid-phase peptide synthesis (SPPS).

-

Carboxylic Acid Activation: The carboxyl group can be activated using standard coupling reagents (e.g., HATU, HBTU) to form amide bonds with amines. This reaction is the basis for its incorporation into peptide chains.

Role in Drug Development

This compound is particularly valuable in the synthesis of peptidomimetics and as a component of Protein Degrader Building Blocks . [3]The N-methoxy group serves two primary purposes:

-

Conformational Constraint: It restricts the rotation around the N-Cα bond, influencing the secondary structure of the resulting peptide.

-

Metabolic Stability: It can protect the adjacent amide bond from enzymatic degradation, potentially increasing the in-vivo half-life of a drug candidate.

Its use is prevalent in the development of novel therapeutics, including enzyme inhibitors and oncology drug intermediates. [2]

physical characteristics of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid

An In-depth Technical Guide to the Physical Characteristics of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic Acid

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and peptide synthesis, the precise understanding of the physical and chemical properties of building blocks is paramount. This guide provides a comprehensive technical overview of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid (CAS No. 172299-81-9), a specialized protected amino acid derivative. Our focus extends beyond a mere compilation of data; we aim to deliver actionable insights grounded in established analytical principles. This document is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of this reagent to leverage its full potential in their synthetic endeavors. We will delve into its structural identity, physicochemical properties, and the analytical methodologies crucial for its characterization, ensuring a self-validating framework for its application.

Chemical Identity and Structural Confirmation

The unambiguous identification of a chemical entity is the foundation of scientific reproducibility. 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is a non-standard amino acid derivative featuring a Boc (tert-Butoxycarbonyl) protecting group and a methoxy group on the nitrogen of a β-alanine core.

It is crucial to distinguish this compound from similarly named structures. For instance, a compound identified as 3-[Tert-butyl(methoxycarbonyl)amino]propanoic acid (PubChem CID 60828117) possesses a different molecular formula (C9H17NO4) and molecular weight.[1] Our focus, guided by the CAS number 172299-81-9, is on the N-methoxy derivative.

Core Identification Parameters

The fundamental identifiers for this compound are summarized below, providing a clear and concise reference.

| Identifier | Value | Source(s) |

| Chemical Name | 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid | [2][3] |

| CAS Number | 172299-81-9 | [2][3][4] |

| Molecular Formula | C₉H₁₇NO₅ | [2][3][4][5] |

| Molecular Weight | 219.24 g/mol | [2][3][4][5] |

| Purity | ≥95% | [2][3] |

Structural Representation

A 2D chemical structure provides an essential visual reference for understanding the molecule's connectivity and functional groups.

Caption: 2D Structure of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid.

Physicochemical Properties

The bulk physical properties of a compound are critical for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | Inferred from similar compounds[6] |

| Boiling Point | 327.8°C | [2] |

| Storage | 2-8°C | [2] |

Solubility Profile: A Predictive Approach

Experimental Protocol for Solubility Determination

A systematic approach is required to determine the solubility profile.

Caption: Workflow for qualitative solubility assessment.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule, confirming its structure and purity. While specific spectra for this compound are not publicly available, we can predict the key features based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

Carboxylic Acid (-COOH): A broad singlet is expected in the downfield region, typically between 10-12 ppm.[7] This signal's breadth is due to hydrogen bonding, and it will disappear upon the addition of D₂O.

-

Propanoic Acid Chain (-CH₂CH₂-): Two triplets are anticipated in the 2-3 ppm range, corresponding to the two methylene groups.

-

Methoxy Group (-OCH₃): A sharp singlet integrating to three protons will likely appear around 3.5-4.0 ppm.

-

tert-Butyl Group (-C(CH₃)₃): A prominent singlet integrating to nine protons is expected in the upfield region, typically around 1.4-1.6 ppm.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

-

Carboxylic Carbonyl (-COOH): This carbon is significantly deshielded, with a signal expected in the 170-180 ppm range.[7]

-

Carbamate Carbonyl (-O(C=O)N-): This carbonyl carbon will also be in the downfield region, typically around 155-160 ppm.

-

Propanoic and Methoxy Carbons: The carbons of the propanoic chain and the methoxy group will appear in the aliphatic region of the spectrum.

-

tert-Butyl Carbons: The quaternary and methyl carbons of the tert-butyl group will have distinct signals in the upfield region.

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of specific functional groups.

Caption: Key expected IR absorption bands.

The most characteristic feature will be a very broad absorption from 2500-3300 cm⁻¹ due to the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[7] This will overlap with the C-H stretching vibrations. Two strong carbonyl (C=O) stretching bands will also be prominent around 1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Electrospray Ionization (ESI): In ESI-MS, the compound is expected to be detected as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, or as adducts with ions like sodium ([M+Na]⁺). For C₉H₁₇NO₅, the expected exact masses would be:

-

[M+H]⁺: 220.1180

-

[M+Na]⁺: 242.0999

-

[M-H]⁻: 218.1034

-

-

Fragmentation: A characteristic loss for Boc-protected compounds is the loss of the tert-butyl group (56 Da) or isobutylene, or the entire Boc group (100 Da). The loss of the carboxylic acid group (45 Da) is also a common fragmentation pathway for carboxylic acids.[7]

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Conclusion

3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is a valuable reagent in synthetic chemistry, particularly in the construction of complex organic molecules and peptidomimetics.[2] A thorough understanding of its physical characteristics, as outlined in this guide, is essential for its effective and reproducible use. While some properties like a precise melting point and detailed solubility data are not extensively documented, the provided analytical framework allows researchers to confidently identify, handle, and apply this compound. The predictive spectroscopic data serves as a benchmark for quality control and structural verification, empowering scientists to proceed with their research with a high degree of certainty.

References

-

PubChem. (n.d.). 3-[Tert-butyl(methoxycarbonyl)amino]propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid, min 95%, 1 gram. Retrieved from [Link]

-

化源网. (n.d.). 1242154-21-7_3-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)propanoic acid. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). (3s)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-((tert-butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. 3-[Tert-butyl(methoxycarbonyl)amino]propanoic acid | C9H17NO4 | CID 60828117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid [myskinrecipes.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid - CAS:172299-81-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid | C9H17NO5 | CID 21901692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid (CAS 172299-81-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid, CAS number 172299-81-9. This compound, also known as N-Boc-N-methoxy-β-alanine, is a valuable building block in modern organic and medicinal chemistry. Its primary utility lies in its role as a protected amino acid derivative for solid-phase peptide synthesis (SPPS) and, significantly, as a flexible linker component in the burgeoning field of targeted protein degradation, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This guide will delve into the causality behind its synthetic strategies, its application in advanced biochemical tool development, and provide detailed, actionable protocols for its use in the laboratory.

Core Chemical and Physical Properties

3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is a stable, modified β-amino acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom prevents unwanted reactions during chemical synthesis, and it can be readily removed under mild acidic conditions.[1] The methoxy group on the nitrogen further modulates its reactivity and stability.[1]

| Property | Value | Source(s) |

| CAS Number | 172299-81-9 | [2][3] |

| Molecular Formula | C₉H₁₇NO₅ | [2][3] |

| Molecular Weight | 219.24 g/mol | [2][3] |

| Boiling Point | 327.8°C | [3] |

| Storage Temperature | 2-8°C | [3] |

| Primary Application | Peptide Synthesis, Protein Degrader Building Block | [2][3] |

Synthesis of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid

Representative Synthetic Protocol

This protocol is adapted from the synthesis of a structurally similar compound, 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester, and represents a chemically sound method for the preparation of the title compound.[4]

Step 1: N-Boc Protection of a β-alanine ester

-

To a solution of β-alanine ethyl ester hydrochloride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), at 0°C to neutralize the hydrochloride salt.

-

To this solution, add a slight excess (1.1 equivalents) of di-tert-butyl dicarbonate (Boc)₂O.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with a dilute aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted (Boc)₂O and acidic byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-β-alanine ethyl ester.

Step 2: N-methoxylation

This step would likely involve a reaction with a suitable methoxylating agent under basic conditions. However, a more direct and commonly used precursor for N-methoxy-N-methylamides (Weinreb amides) is N,O-dimethylhydroxylamine hydrochloride. A more direct synthesis of the target compound may involve starting with N-methoxy-β-alanine.

Step 3: Saponification of the Ester

-

Dissolve the N-Boc-N-methoxy-β-alanine ethyl ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add a stoichiometric equivalent of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature. The reaction progress is monitored by TLC until the starting ester is fully consumed.

-

Upon completion, the reaction mixture is acidified to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).

-

The aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary and most established application of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for the stepwise addition of this modified amino acid to a growing peptide chain without unwanted side reactions at the nitrogen atom.

General Workflow for Boc-SPPS

Caption: General workflow for Solid-Phase Peptide Synthesis using a Boc-protected amino acid.

Detailed Experimental Protocol for Peptide Coupling

This protocol outlines the steps for incorporating 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid into a peptide sequence on a solid support.

-

Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine. Swell the resin in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Amino Acid Activation: In a separate vessel, dissolve 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid (2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU, or DCC, in slight excess) in DMF. Add a base, such as DIPEA (2-4 equivalents), to the solution to facilitate the activation.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours, or until a Kaiser test indicates the absence of free primary amines.

-

Washing: After the coupling is complete, drain the reaction solvent and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Deprotection: To add the next amino acid in the sequence, the Boc group from the newly added residue must be removed. This is typically achieved by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA).

-

Neutralization and Next Coupling: After deprotection, the resin is washed and neutralized with a solution of DIPEA in DMF before proceeding with the coupling of the next Boc-protected amino acid.

Role as a Linker in PROTACs (Proteolysis Targeting Chimeras)

A significant and modern application of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is as a "Protein Degrader Building Block".[2] This indicates its use as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

The PROTAC Mechanism

Caption: The catalytic cycle of a PROTAC, leading to the degradation of a target protein.

Representative Protocol for PROTAC Synthesis using CAS 172299-81-9 as a Linker

This generalized protocol illustrates how 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid can be incorporated as a linker in the synthesis of a PROTAC.

-

Synthesis of Linker-E3 Ligase Ligand Conjugate:

-

Couple the carboxylic acid of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid to a suitable functional group (e.g., an amine) on an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a ligand for VHL) using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF).

-

Purify the resulting Boc-protected linker-E3 ligase ligand conjugate by chromatography.

-

-

Boc Deprotection:

-

Remove the Boc protecting group from the linker-E3 ligase ligand conjugate using TFA in DCM.

-

After the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM. The resulting amine salt is typically used in the next step without further purification.

-

-

Coupling to the Target Protein Ligand:

-

Couple the newly formed free amine of the linker-E3 ligase ligand conjugate to a carboxylic acid handle on the target protein ligand. This is again achieved using standard peptide coupling reagents.

-

The final PROTAC molecule is then purified to a high degree using techniques such as preparative HPLC.

-

Biological Activity and Significance

As a synthetic building block, 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is not expected to have significant intrinsic biological activity. Its importance lies in the biological activity of the molecules it helps to create.

-

In Peptides: The incorporation of this modified β-amino acid can influence the secondary structure and proteolytic stability of the resulting peptide.

-

In PROTACs: The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability. The flexible nature of the propanoic acid backbone of this compound allows for the necessary conformational adjustments to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.

Due to the proprietary nature of drug development, specific biological data for PROTACs utilizing this exact linker are not widely published. However, the general class of β-alanine containing linkers is frequently employed in the design of effective protein degraders.

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reactivity: The compound is expected to be stable under normal storage conditions. It is a carboxylic acid and will react with bases. The Boc protecting group is sensitive to strong acids.

-

First Aid:

-

In case of skin contact: Wash with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water.

-

It is imperative to consult a comprehensive SDS for any chemical before use. In the absence of a specific SDS for this compound, it should be handled with the care afforded to a novel chemical of unknown toxicity.

Conclusion

3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is a versatile and valuable reagent for chemical biologists and medicinal chemists. Its utility in both established peptide synthesis methodologies and the cutting-edge field of targeted protein degradation underscores its importance. While specific, publicly available data on its direct applications are limited, its structural features and the general understanding of the chemical classes it belongs to provide a strong foundation for its successful implementation in the laboratory. This guide has provided a framework for its synthesis, application, and safe handling, empowering researchers to leverage this compound in their pursuit of novel therapeutics and chemical probes.

References

-

CP Lab Safety. 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid, min 95%, 1 gram. Available at: [Link]

-

Aldlab Chemicals. Product Page for CAS 172299-81-9. Available at: [Link]

-

MySkinRecipes. 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid. Available at: [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

-

The Royal Society of Chemistry. Experimental Procedures. Available at: [Link]

-

Jaime-Figueroa, S., et al. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of Boc-N(OMe)-beta-Ala-OH in Organic Solvents

Abstract

N-tert-butoxycarbonyl-N-methoxy-β-alanine (Boc-N(OMe)-beta-Ala-OH) is a specialized amino acid derivative increasingly utilized in peptide synthesis and drug discovery for the construction of modified peptides with unique structural and functional properties. A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the predicted solubility of Boc-N(OMe)-beta-Ala-OH based on its physicochemical properties. As empirical data for this specific compound is not widely published, we present a detailed, field-proven experimental protocol for its systematic solubility determination in common organic solvents. This document is intended for researchers, chemists, and drug development professionals seeking to integrate this valuable building block into their workflows.

Introduction: The Strategic Importance of Boc-N(OMe)-beta-Ala-OH

In the landscape of modern peptidomimetics and drug development, non-natural amino acids are indispensable tools for modulating the pharmacological properties of peptide-based therapeutics. Boc-N(OMe)-beta-Ala-OH emerges as a significant building block for several reasons:

-

Structural Scaffolding: The β-alanine backbone provides increased flexibility and resistance to enzymatic degradation compared to α-amino acids.

-

Boc Protection: The tert-butoxycarbonyl (Boc) group is a robust and widely used protecting group in peptide synthesis, particularly in solution-phase and solid-phase methodologies.[1]

-

N-Methoxy Modification: The N-methoxy group is a critical feature. It replaces the amide N-H proton, thereby blocking hydrogen bond donating capability. This modification can disrupt secondary structures like β-sheets, prevent aggregation, and enhance metabolic stability.

Successful application of this reagent, from coupling reactions to purification, hinges on a fundamental parameter: its solubility. Choosing an appropriate solvent ensures reaction homogeneity, improves yields, and simplifies downstream processing. This guide provides the theoretical framework and practical methodology to master the solubility challenges associated with this unique compound.

Physicochemical Profile and Solubility Predictions

To predict the solubility of Boc-N(OMe)-beta-Ala-OH, we must dissect its molecular structure and the contribution of each functional group.

-

tert-Butoxycarbonyl (Boc) Group: This bulky, lipophilic group significantly contributes to the molecule's affinity for non-polar and moderately polar organic solvents.

-

Carboxylic Acid (-COOH): This is a highly polar, hydrophilic group capable of acting as a hydrogen bond donor and acceptor. Its presence suggests solubility in polar solvents. It also provides a handle for pH manipulation; in the presence of a base, it will deprotonate to form a carboxylate salt, drastically increasing its solubility in polar protic solvents, including water.

-

N-Methoxy (-N(OMe)) Group: This is the key differentiator from its simpler analogue, Boc-beta-Ala-OH. By replacing the N-H proton, it removes a hydrogen bond donor site. This fundamentally alters its interaction with protic solvents. While the oxygen atom can still act as a hydrogen bond acceptor, the loss of the donor function is expected to decrease solubility in solvents like methanol and water compared to its non-N-methoxylated counterpart.

-

Aliphatic Backbone: The flexible three-carbon chain adds to the non-polar character of the molecule.

Based on this analysis, we can predict a general solubility profile.

Table 1: Predicted Physicochemical Properties of Boc-N(OMe)-beta-Ala-OH

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C9H17NO5 | Based on chemical structure. |

| Molecular Weight | ~219.24 g/mol | Based on chemical structure. |

| Appearance | White to off-white solid | Similar to related protected amino acids.[2] |

| pKa (Carboxylic Acid) | ~4.0 - 5.0 | Similar to other N-protected amino acids.[2] |

| Polarity | Amphiphilic | Possesses both significant non-polar (Boc, backbone) and polar (COOH, N-OMe) regions. |

| Hydrogen Bond Donors | 1 (from COOH) | The N-H donor is absent. |

| Hydrogen Bond Acceptors | 5 (from C=O, -O-, COOH, N-OMe) | Multiple sites for interaction with protic solvents. |

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | High | These solvents effectively solvate the polar carboxylic acid and N-methoxy groups via dipole-dipole interactions without requiring hydrogen bond donation from the solute. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good balance of polarity to solvate the carboxylic acid group while effectively interacting with the lipophilic Boc group. |

| Ethers | THF, Diethyl Ether | Low to Moderate | THF may show some solubility, but the highly non-polar nature of diethyl ether is unlikely to overcome the polarity of the carboxylic acid. |

| Alcohols (Polar Protic) | Methanol, Ethanol | Low to Moderate | The loss of the N-H hydrogen bond donor site on the solute reduces favorable interactions compared to non-N-alkoxy amino acids.[3] |

| Non-Polar | Hexanes, Toluene | Insoluble | The high polarity of the carboxylic acid group prevents dissolution in these solvents. |

| Aqueous | Water (neutral pH) | Very Low / Insoluble | The large, non-polar Boc group dominates the molecule's character in water.[4] Solubility will increase significantly with the addition of a base (e.g., NaHCO3, Et3N) to form the corresponding salt. |

Experimental Protocol: A Self-Validating System for Solubility Determination

Given the absence of published quantitative data, an empirical approach is necessary. The following protocol outlines a robust gravimetric/HPLC method for determining the solubility of Boc-N(OMe)-beta-Ala-OH. This method is designed to be self-validating by ensuring the system reaches equilibrium.

Materials and Reagents

-

Boc-N(OMe)-beta-Ala-OH (as a solid)

-

Test Solvents (HPLC grade or equivalent): Dichloromethane, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Methanol, Ethanol, Tetrahydrofuran (THF), Ethyl Acetate, Water.

-

Volumetric flasks and pipettes

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or rotator

-

Centrifuge capable of holding vials

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

HPLC system with UV detector (optional, for higher precision)

Experimental Workflow Diagram

Caption: Gravimetric workflow for solubility determination.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid Boc-N(OMe)-beta-Ala-OH to a tared vial (e.g., add 20-30 mg to a 2 mL vial). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Solvation: Add a precise volume of the test solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker/rotator set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. Visually confirm that excess solid is still present.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 0.5 mL) using a syringe fitted with a 0.22 µm syringe filter. This step is critical to remove any suspended microparticles.

-

Gravimetric Analysis:

-

Dispense the filtered supernatant into a new, pre-weighed vial. Record the exact weight of the empty vial.

-

Evaporate the solvent completely using a vacuum concentrator or a gentle stream of nitrogen.

-

Once fully dried, weigh the vial containing the dissolved residue.

-

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of supernatant transferred (mL)

-

-

HPLC Analysis (Optional): For higher accuracy, a calibration curve can be prepared using standard solutions of known concentration. The saturated supernatant can then be diluted and injected into the HPLC to determine its concentration against the curve.

Data in Action: Connecting Solubility to Application

The experimentally determined solubility data is not merely academic; it directly informs critical decisions in the laboratory.

Caption: Impact of solubility data on key workflow decisions.

-

Reaction Chemistry: For a typical peptide coupling reaction using HATU or EDC, a solvent in which Boc-N(OMe)-beta-Ala-OH is highly soluble, such as DMF, is essential to ensure all reactants are in the solution phase, leading to faster reaction kinetics and higher yields.[2][5]

-

Purification: If a product needs to be purified by crystallization, the solubility data is invaluable. One might dissolve the crude product in a solvent of good solubility (e.g., Ethyl Acetate) and then add a solvent of poor solubility (an "anti-solvent" like hexanes) to induce precipitation of the pure compound.

-

Biological Screening: When preparing stock solutions for in vitro assays, high solubility in a biocompatible solvent like DMSO is critical. The data allows for the preparation of highly concentrated stock solutions that can be diluted into aqueous assay buffers.[6]

Conclusion

Boc-N(OMe)-beta-Ala-OH is a powerful tool for medicinal chemists, but its effective use is contingent on understanding its physical properties. While published data is scarce, a robust prediction of its solubility can be made through a systematic analysis of its functional groups. It is expected to be highly soluble in polar aprotic solvents like DMF and DMSO, moderately soluble in chlorinated solvents, and poorly soluble in non-polar and neutral aqueous media. This guide provides the necessary theoretical foundation and a detailed, practical protocol to empower researchers to generate their own reliable solubility data, mitigating risks in synthesis and accelerating the pace of discovery.

References

-

ChemBK. Boc-beta-Ala-OH. Available from: [Link]

-

AAPPTec. Safety Data Sheet: Boc-β-HAla-OH. Available from: [Link]

-

AAPPTec. Boc-beta-Ala-OH [3303-84-2]. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10684599, Boc-Beta-Ala-OSu. Available from: [Link]

-

Sormanni, P., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications. Available from: [Link]

-

Fields, G.B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available from: [Link]

-

GenScript. Peptide Solubilization. Available from: [Link]

-

Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Available from: [Link]

-

Lenders, J.J.M. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. Available from: [Link]

-

Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Available from: [Link]

-

RayBiotech. Boc-N-Me-Ala-OH. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 36733, N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/N-(1_1-dimethylethoxy_carbonyl-beta-alanine]([Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Available from: [Link]

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. Available from: [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]

Sources

- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boc-beta-alanine | 3303-84-2 [chemicalbook.com]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. Page loading... [wap.guidechem.com]

- 5. Boc-beta-Ala-OH, 3303-84-2 | BroadPharm [broadpharm.com]

- 6. jpt.com [jpt.com]

An In-Depth Technical Guide to 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 6, 2026

Abstract

This technical guide provides a comprehensive overview of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid, a specialized amino acid derivative crucial in synthetic organic chemistry and pharmaceutical research. The document elucidates the molecule's fundamental properties, including its precise molecular weight, and delves into its synthesis, characterization, and applications, with a particular focus on its role as a building block in peptide synthesis and drug discovery. Detailed experimental protocols, mechanistic insights, and data visualizations are provided to offer a practical and in-depth resource for scientists in the field.

Introduction: The Strategic Importance of Modified Amino Acids

In the landscape of modern drug discovery and materials science, the use of non-canonical amino acids offers a powerful tool for modulating the pharmacological and physicochemical properties of peptides and other bioactive molecules. 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid, also known as N-Boc-N-methoxy-β-alanine, is a prime example of such a molecule. Its unique structure, featuring both a tert-butoxycarbonyl (Boc) protecting group and an N-methoxy substituent on a β-alanine backbone, provides chemists with enhanced control over synthetic transformations and molecular architecture.

The Boc group is a cornerstone of amine protection in organic synthesis, prized for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1] The N-methoxy group, in turn, offers further stability and can influence the conformational preferences of the molecule, a critical consideration in the design of peptidomimetics and other structured oligomers. This guide will explore the synthesis and utility of this valuable synthetic building block.

Core Molecular Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This section details the key physicochemical characteristics of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid.

Molecular Weight and Formula

The precise molecular weight of a compound is critical for accurate reagent measurement, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 219.24 g/mol | [2][3] |

| Molecular Formula | C₉H₁₇NO₅ | [2][3] |

| CAS Number | 172299-81-9 | [3] |

Physicochemical Data

| Property | Value | Source(s) |

| Boiling Point | 327.8°C | [2] |

| Storage | 2-8°C | [2] |

| Purity (typical) | ≥95% | [3] |

The Chemistry of the tert-Butoxycarbonyl (Boc) Protecting Group

The utility of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is intrinsically linked to the chemistry of its Boc protecting group. The Boc group serves to mask the nucleophilicity of the nitrogen atom, preventing unwanted side reactions during subsequent synthetic steps.[1]

Mechanism of Boc Protection

The most common method for introducing a Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of Boc Protection of an Amine.

Mechanism of Boc Deprotection

The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This orthogonality to many other protecting groups is a key advantage in multi-step synthesis. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Synthesis and Characterization

Proposed Synthetic Pathway

Caption: Proposed Synthesis of the Target Compound.

Detailed Experimental Protocol (Proposed)

This protocol describes a two-step, one-pot procedure for the synthesis of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid from β-alanine.

Materials:

-

β-Alanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Iodomethane (CH₃I)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Boc Protection:

-

In a round-bottom flask, dissolve β-alanine (1.0 equiv) in a 1:1 mixture of THF and water.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydroxide (2.2 equiv) portion-wise, ensuring the temperature remains below 5°C.

-

To this solution, add di-tert-butyl dicarbonate (1.1 equiv) dissolved in a minimal amount of THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

N-Methylation (N-Methoxylation):

-

Cool the reaction mixture back to 0°C.

-

Add iodomethane (1.2 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 24 hours.

-

-

Work-up and Purification:

-

Remove the THF under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O and other nonpolar impurities.

-

Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

-

Characterization

Due to the lack of publicly available spectroscopic data for this specific compound, the following are expected characterization data based on its structure and the analysis of similar molecules.

-

¹H NMR: Expected signals would include a singlet for the Boc group protons (~1.4 ppm), a singlet for the methoxy group protons (~3.7 ppm), and two triplets for the methylene protons of the propanoic acid backbone (~2.6 and ~3.5 ppm).

-

¹³C NMR: Expected signals would include the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon of the Boc group, the methoxy carbon, and the two methylene carbons.

-

IR Spectroscopy: Characteristic peaks would be observed for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the carbamate, and C-H stretches of the alkyl groups.

-

Mass Spectrometry: The exact mass of the molecule can be determined to confirm its elemental composition.

Applications in Research and Development

3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is a valuable building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The primary application of this compound is in solid-phase and solution-phase peptide synthesis.[2] As a protected β-amino acid, it can be incorporated into peptide chains to:

-

Induce specific secondary structures: β-amino acids are known to promote the formation of stable helical and sheet-like structures in peptides.

-

Increase proteolytic stability: The unnatural β-amino acid backbone is resistant to degradation by many common proteases, prolonging the in vivo half-life of peptide-based drugs.

-

Modulate biological activity: The introduction of a β-amino acid can alter the binding affinity and selectivity of a peptide for its biological target.

Sources

Spectroscopic Characterization of N-Acyl Amino Acids: A Technical Guide to Boc-β-Alanine

A Senior Application Scientist's Guide for Researchers in Drug Development

Foreword

In the landscape of peptide synthesis and drug development, the precise characterization of protected amino acid building blocks is a cornerstone of success. The purity, identity, and structural integrity of these reagents directly impact the outcome of complex synthetic routes. This guide provides an in-depth look at the spectroscopic analysis of N-acyl beta-amino acids, using N-(tert-Butoxycarbonyl)-β-alanine (Boc-β-Ala-OH) as a primary exemplar.

Important Note on the Target Molecule: While the initial focus of this guide was N-(tert-Butoxycarbonyl)-N-methoxy-β-alanine (Boc-N(OMe)-β-Ala-OH), a thorough search of scientific databases and supplier catalogs did not yield publicly available, validated spectroscopic data for this specific N-methoxy derivative. Therefore, to maintain the highest standard of scientific integrity, we will pivot to the closely related and well-documented analog, Boc-β-Ala-OH (CAS 3303-84-2) . The principles and methodologies discussed are directly applicable, and we will address the theoretical spectroscopic impact of the N-methoxy group in the relevant sections to provide a comprehensive educational resource.

Introduction to Boc-Protected β-Alanine

Boc-β-Ala-OH is a crucial building block in the synthesis of peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its clean, acid-labile deprotection. β-Alanine, as an isomer of the proteinogenic α-alanine, introduces unique conformational properties into peptide backbones, influencing secondary structure and biological activity. Accurate spectroscopic verification ensures that this key reagent is structurally correct and free of impurities before its incorporation into high-value synthetic targets.

Core Spectroscopic Data for Boc-β-Ala-OH

The structural identity and purity of Boc-β-Ala-OH are unequivocally established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment of each proton and carbon atom.

Table 1: ¹H and ¹³C NMR Data for Boc-β-Ala-OH

| ¹H NMR (Typical Solvent: CDCl₃) | ¹³C NMR (Typical Solvent: CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| ~1.45 | s, 9H, C(CH₃)₃ |

| ~2.60 | t, 2H, -CH₂-COOH |

| ~3.40 | q, 2H, -NH-CH₂- |

| ~5.10 | br s, 1H, -NH- |

| ~10.5 | br s, 1H, -COOH |

Causality Behind Assignments:

-

The nine equivalent protons of the tert-butyl group appear as a sharp singlet at ~1.45 ppm, a hallmark of the Boc protecting group.

-

The methylene group adjacent to the carboxylic acid (-CH₂-COOH) is deshielded and appears as a triplet at ~2.60 ppm due to coupling with the neighboring methylene group.

-

The methylene group adjacent to the nitrogen (-NH-CH₂-) is further deshielded by the electronegative nitrogen and appears as a quartet (or triplet of triplets) around 3.40 ppm.

-

The carbamate proton (-NH-) is often broad and its chemical shift is highly dependent on solvent and concentration.

-

The carboxylic acid proton is typically a very broad singlet far downfield.

Predicted Impact of an N-Methoxy Group (for Boc-N(OMe)-β-Ala-OH):

-

¹H NMR: The single N-H proton signal would be absent. A new singlet, corresponding to the three protons of the -OCH₃ group, would be expected to appear around 3.6-3.8 ppm. The adjacent methylene (-N-CH₂-) would likely experience a slight downfield shift due to the electronegativity of the oxygen atom.

-

¹³C NMR: A new carbon signal for the methoxy group (-OCH₃) would appear around 50-60 ppm. The methylene carbon attached to the nitrogen (-N-CH₂-) would also likely be shifted slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 2: Key IR Absorptions for Boc-β-Ala-OH

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3370 | N-H stretch | Carbamate |

| ~2980 | C-H stretch | Alkane (Boc & β-Ala backbone) |

| ~1710 | C=O stretch | Carboxylic Acid & Carbamate |

| ~1520 | N-H bend | Carbamate |

| ~1160 | C-O stretch | Carbamate |

Causality Behind Experimental Choices: The broadness of the O-H stretch is a classic indicator of the hydrogen-bonded carboxylic acid dimer. The two carbonyl groups (acid and carbamate) often overlap, resulting in a strong, broad absorption around 1710 cm⁻¹. The presence of both the N-H stretch and bend are critical for confirming the carbamate group.[1][2]

Predicted Impact of an N-Methoxy Group:

-

The N-H stretching and bending vibrations (~3370 cm⁻¹ and ~1520 cm⁻¹) would be absent.

-

A new C-O stretching frequency associated with the N-O-C bond might be observable, though it could be masked by other signals in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

Table 3: Mass Spectrometry Data for Boc-β-Ala-OH

| Technique | Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| Electrospray Ionization (ESI) | [M+H]⁺ | 190.1 | Protonated molecular ion |

| [M+Na]⁺ | 212.1 | Sodium adduct | |

| [M-H]⁻ | 188.1 | Deprotonated molecular ion | |

| Electron Impact (EI) | 134 | [M - C₄H₉O]⁺ or [M - CO₂H]⁺ | |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

Trustworthiness Through Self-Validation: The molecular weight of Boc-β-Ala-OH is 189.21 g/mol . The observation of ions corresponding to the protonated, sodiated, and deprotonated molecule in high-resolution MS provides strong evidence for the compound's identity.[1][2] The fragmentation pattern, particularly the characteristic loss of the tert-butyl group (m/z 57), is a self-validating feature of the Boc-protecting group.

Predicted Impact of an N-Methoxy Group:

-

The molecular weight would increase to 219.24 g/mol . Consequently, the [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions would be expected at m/z 220.1, 242.1, and 218.1, respectively.

Experimental Protocols for Spectroscopic Analysis

To ensure reliable and reproducible data, standardized protocols for sample preparation and instrument operation are essential.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of Boc-β-Ala-OH and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument for optimal magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A greater number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid Boc-β-Ala-OH powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of Boc-β-Ala-OH (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

LC Method (for sample introduction):

-

Use a short C18 column.

-

Employ an isocratic mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive mode or 0.1% ammonia for negative mode).

-

Inject a small volume (1-5 µL) of the sample solution.

-

-

MS Acquisition:

-

Set the ESI source to operate in both positive and negative ion modes.

-

Acquire data over a mass range that includes the expected molecular ions (e.g., m/z 100-500).

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

-

Data Analysis: Identify the m/z values corresponding to [M+H]⁺, [M+Na]⁺, and [M-H]⁻ to confirm the molecular weight.

Workflow Visualization

The logical flow of spectroscopic characterization, from sample receipt to final data interpretation, is a critical process for any analytical laboratory.

Caption: Workflow for the spectroscopic characterization of Boc-β-Ala-OH.

Conclusion

References

-

PubChem Compound Summary for CID 76809, N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. National Center for Biotechnology Information.[Link]

-

Boc-beta-Ala-OH product page. Aapptec Peptides.[Link]

-

¹H NMR Spectrum of beta-Alanine. Human Metabolome Database.[Link]

-

Spectroscopic Data for Boc-beta-alanine. ChemBK.[Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic Acid

Abstract

This technical guide provides a comprehensive overview and a viable synthetic pathway for the preparation of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid (CAS No. 172299-81-9), a valuable N-protected, N-alkoxy β-amino acid derivative. Such compounds are of significant interest to researchers and professionals in drug development and peptide synthesis due to their utility as building blocks for creating modified peptides and other biologically active molecules.[1] The tert-butoxycarbonyl (Boc) protecting group allows for controlled manipulations in multi-step syntheses, while the N-methoxy group can impart unique conformational properties and stability.[1] This document outlines a robust, three-step synthetic route, commencing from readily available starting materials. Each step is detailed with mechanistic insights, procedural protocols, and critical parameter considerations to ensure reproducibility and high yield.

Introduction and Strategic Overview

3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is a non-proteinogenic amino acid derivative. The β-amino acid scaffold is a key feature in numerous biologically active compounds and peptidomimetics, often conferring resistance to enzymatic degradation. The N-methoxy and N-Boc functionalities provide handles for complex molecular construction. The N-Boc group is a cornerstone of modern peptide chemistry, offering reliable protection that can be removed under mild acidic conditions, orthogonal to many other protecting groups.[2]

The synthetic strategy presented herein is designed for efficiency and practicality in a standard laboratory setting. It circumvents the need for complex or hazardous reagents often associated with other amino acid homologation techniques.[3] The proposed pathway is linear and consists of three fundamental transformations:

-

Preparation of the N-methoxy-β-alanine backbone: Achieved via the nucleophilic ring-opening of β-propiolactone with O-methylhydroxylamine.

-

Protection of the secondary amine: Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

-

Final product isolation and purification.

This approach is predicated on well-established reaction classes, ensuring a high degree of confidence in its execution.

The Synthetic Pathway: A Detailed Mechanistic Discussion

The overall transformation from the starting materials to the final product is depicted below.

Caption: Overall synthetic route to the target molecule.

Step 1: Synthesis of 3-(Methoxyamino)propanoic acid via Ring-Opening of β-Propiolactone

The cornerstone of this synthesis is the formation of the N-methoxy-β-amino acid core. β-Propiolactone is a highly strained, four-membered cyclic ester, making it susceptible to nucleophilic attack and ring-opening.[4] This reactivity is harnessed by using O-methylhydroxylamine as the nucleophile.

Mechanism:

The reaction proceeds via a classic SN2-type ring-opening mechanism. The nitrogen atom of O-methylhydroxylamine, being the most nucleophilic center, attacks the electrophilic β-carbon of the lactone. This attack leads to the cleavage of the acyl-oxygen bond, relieving the ring strain and forming a carboxylate intermediate, which is subsequently protonated upon workup to yield the desired 3-(methoxyamino)propanoic acid.

Caption: Mechanism of β-propiolactone ring-opening.

This reaction is advantageous as it directly installs the required N-methoxyamino and propanoic acid functionalities in a single, atom-economical step. The reaction of β-propiolactone with amine nucleophiles is a known transformation, lending high confidence to this proposed step.[5]

Step 2: N-tert-Butoxycarbonylation

With the N-methoxy-β-alanine core synthesized, the next crucial step is the protection of the secondary amine. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its stability in a wide range of conditions and its facile removal under mild acid.[2] The standard reagent for this transformation is di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O.

Mechanism:

The reaction is typically performed in the presence of a mild base, such as sodium bicarbonate or triethylamine. The base serves to deprotonate the amino group, increasing its nucleophilicity. The enhanced nucleophile then attacks one of the electrophilic carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, eliminating a stable tert-butoxide group (which forms tert-butanol) and carbon dioxide, to yield the final N-Boc protected product.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory-specific conditions and reagent purity.

Protocol 3.1: Synthesis of 3-(Methoxyamino)propanoic acid

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve O-methylhydroxylamine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath (0 °C).

-

Basification: Slowly add a solution of sodium hydroxide (1.0 eq) in water to the flask to liberate the free O-methylhydroxylamine. Ensure the temperature remains below 10 °C.

-

Addition of β-Propiolactone: Add β-propiolactone (1.0 eq) dropwise to the stirred solution via the addition funnel over 30-60 minutes, maintaining the temperature at 0-5 °C. Caution: β-propiolactone is a reactive and potentially hazardous substance; handle with appropriate personal protective equipment in a well-ventilated fume hood.[6]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Workup and Isolation: Acidify the reaction mixture to pH ~3 with dilute hydrochloric acid. Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(methoxyamino)propanoic acid, which can be used in the next step without further purification or purified by crystallization if necessary.

Protocol 3.2: Synthesis of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid

-

Reagent Setup: Dissolve the crude 3-(methoxyamino)propanoic acid (1.0 eq) from the previous step in a mixture of dioxane and water.

-

Addition of Base: Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

-

Addition of (Boc)₂O: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in dioxane dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the mixture vigorously at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and other nonpolar impurities.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold solution of 1 M potassium hydrogen sulfate (KHSO₄) or dilute HCl.

-

Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to afford the final product as a pure solid or oil.

Data Summary and Characterization

The successful synthesis of the target molecule should be confirmed by standard analytical techniques.

| Parameter | 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid |

| CAS Number | 172299-81-9[1] |

| Molecular Formula | C₉H₁₇NO₅[1] |

| Molecular Weight | 219.24 g/mol [1] |

| Appearance | White to off-white solid or colorless oil |

| Storage | 2-8°C[1] |

| ¹H NMR | Expect signals for Boc group (~1.4 ppm, 9H), methoxy group (~3.7 ppm, 3H), and propanoic acid backbone protons. |

| ¹³C NMR | Expect signals for carbonyls (acid and carbamate), Boc quaternary carbon, methoxy carbon, and aliphatic carbons. |

| Mass Spec (ESI-) | Expect [M-H]⁻ at m/z 218.1 |

Conclusion

This guide details a logical and robust synthetic route for the preparation of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid. The strategy relies on a key ring-opening reaction of β-propiolactone followed by a standard N-Boc protection. The described protocols are based on well-understood and reliable chemical transformations, providing a solid foundation for researchers requiring this valuable building block for applications in medicinal chemistry and peptidomimetic design. The synthesis avoids harsh reagents and complex purification steps, making it suitable for implementation in a standard organic synthesis laboratory.

References

- Albrecht, S., Defoin, A., & Tarnus, C. (2006). A direct preparation of O-substituted hydroxylamines from alcohols. Synthesis, 2006(10), 1635-1638.

-

MySkinRecipes. (n.d.). 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid. Retrieved from [Link]

- Falkevich, S. G., et al. (Year). Development and synthesis of N-(ω-aminoalkylene)amino acid derivatives. Journal Name, Volume(Issue), Pages.

- Feagin, J. E., et al. (Year). Preparation of benzyl 2-{[2-(Boc-amino)ethyl]amino}acetate. Journal Name, Volume(Issue), Pages.

- Google Patents. (1974). Process for preparing n-tertiary-butoxycarbonyl amino acids. US3855238A.

- Gutiérrez-Bernal, R. Á., Chávez, D., & et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Journal Name, Volume(Issue), Pages.

- Liu, G., & coworkers. (Year). Palladium-catalyzed aminocarbonylation of alkenes. Journal Name, Volume(Issue), Pages.

- Martin, R., & coworkers. (Year). Nickel-catalyzed carboxylation of aziridines. Journal Name, Volume(Issue), Pages.

-

Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

-

Albright, S. (2023). Novel Strategies for the Synthesis of β-Amino Acids and Their Derivatives. University of Illinois Urbana-Champaign. Retrieved from [Link]

-

ResearchGate. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]

- Sibi, M. P., & Liu, M. (2002). Advances in the synthesis of β-amino acids. Tetrahedron, 58(44), 8867-8885. (Note: This is a general reference on beta-amino acid synthesis.)

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Retrieved from [Link]

- Tripathi, S. M., et al. (2002).

-

van den Wollenberg, L., et al. (2015). Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES. The Journal of biological chemistry, 290(19), 12049–12061. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Alanine ethyl ester. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Zhang, X., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Royal Society of Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for analytical control of β-propiolactone synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Inactivation of DNA by beta-propiolactone. Retrieved from [Link]

Sources

- 1. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 2. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inactivation of DNA by beta-propiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Unlocking the Therapeutic Potential of N-Boc Protected β-Amino Acids

Introduction: The Strategic Importance of β-Amino Acids and N-Boc Protection

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and metabolic stability is relentless. β-Amino acids, structural isomers of their proteinogenic α-counterparts, have emerged as exceptionally valuable building blocks in this endeavor.[1][2] Their unique backbone, featuring an additional carbon atom, confers remarkable resistance to proteolytic degradation by common peptidases.[3][4][5] This intrinsic stability makes them ideal for constructing peptidomimetics—molecules that mimic the structure and function of natural peptides but possess superior pharmacokinetic profiles.[6][]

The biological potential of molecules derived from β-amino acids is vast, spanning antimicrobial, anticancer, antiviral, and enzyme-inhibitory activities.[4][8][9][10] However, to effectively incorporate these versatile synthons into complex molecules, their reactive amino group must be temporarily masked. This is where the tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role. The N-Boc group is the cornerstone of modern peptide and medicinal chemistry for several reasons:[11][12]

-

Stability: It is robust and stable under a wide array of reaction conditions, particularly those involving bases and nucleophiles.[13]

-

Mild Cleavage: It can be removed under specific, mild acidic conditions (e.g., with trifluoroacetic acid, TFA), ensuring that other sensitive functional groups within the molecule remain intact.[14][15]

-

Orthogonality: Its acid-labile nature allows for orthogonal protection strategies, enabling chemists to selectively deprotect different parts of a molecule during a multi-step synthesis.[13]

This guide provides an in-depth exploration of the biological activities associated with molecules derived from N-Boc-β-amino acids, the causal logic behind experimental design, and detailed protocols for their evaluation. It is crucial to understand that the N-Boc group is a synthetic tool; it is almost always removed in the final step to liberate the free amine, which is often essential for the compound's ultimate biological function. The activity is therefore inherent to the resulting β-amino acid-containing scaffold.[11][16]

Section 1: Antimicrobial Activity

The rise of antimicrobial resistance (AMR) is a global health crisis demanding novel therapeutic strategies.[9] Molecules derived from β-amino acids, particularly short, cationic, and amphipathic β-peptides, are a highly promising class of antimicrobial agents.[3][9]

Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism of cationic β-peptides is the disruption of microbial cell membranes.[9] This process is driven by a synergistic interplay of electrostatic and hydrophobic interactions:

-

Electrostatic Attraction: The positively charged amino groups on the β-peptide are electrostatically drawn to the net negative charge of microbial membranes, which are rich in components like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[9] This initial binding provides selectivity for microbial cells over mammalian cells, which have a less negatively charged outer membrane.[9]

-

Hydrophobic Insertion & Pore Formation: Following adhesion, the hydrophobic side chains of the β-peptide insert into the lipid bilayer. This disrupts the membrane's integrity, leading to pore formation, leakage of essential intracellular contents, and ultimately, cell death.

The rigid, helical structures that β-peptides can adopt, such as the 14-helix, are crucial for their membrane-disrupting efficacy, allowing for rapid bactericidal action.[9][17]

Experimental Workflow & Data

The standard method for quantifying antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC).

Table 1: Representative Antimicrobial Activity of β-Peptide Derivatives

| Compound ID | Target Organism | MIC (μM) | Hemolytic Activity (EC50 μM) | Reference |

| 4n | Staphylococcus aureus | 2.1 - 7.2 | >200 | [3] |

| 4n | Escherichia coli | 2.1 - 7.2 | >200 | [3] |

| P3 | E. coli | 0.5 - 1 µg/mL | Not specified | [18] |

| P3 | S. aureus | 0.5 - 1 µg/mL | Not specified | [18] |

| β-17 | E. coli | 6.3 µg/mL | Non-hemolytic | [18] |

| β-17 | S. aureus | 3.2 µg/mL | Non-hemolytic | [18] |

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method for determining the MIC of a test compound.

I. Materials & Reagents:

-

Test compound (final product, Boc group removed) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

-